BenchChemオンラインストアへようこそ!

8H-1,3-Dioxolo[4,5-g][1]benzopyran-8-one, 6-methyl-

Physicochemical profiling Drug-likeness Permeability

8H-1,3-Dioxolo[4,5-g]benzopyran-8-one, 6-methyl- (CAS 57803-14-2) is a heterocyclic compound belonging to the chromone subclass of coumarins and derivatives. It features a fused benzopyran and dioxole ring system bearing a single methyl substituent at the 6-position (molecular formula C11H8O4, molecular weight 204.18 g/mol, exact mass 204.04226 Da).

Molecular Formula C11H8O4
Molecular Weight 204.18 g/mol
CAS No. 57803-14-2
Cat. No. B1657677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8H-1,3-Dioxolo[4,5-g][1]benzopyran-8-one, 6-methyl-
CAS57803-14-2
Molecular FormulaC11H8O4
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=CC3=C(C=C2O1)OCO3
InChIInChI=1S/C11H8O4/c1-6-2-8(12)7-3-10-11(14-5-13-10)4-9(7)15-6/h2-4H,5H2,1H3
InChIKeyXDFAYZOINRRSMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-8H-1,3-dioxolo[4,5-g][1]benzopyran-8-one (CAS 57803-14-2): A Structurally Defined Chromone Scaffold for Homoisoflavonoid Research


8H-1,3-Dioxolo[4,5-g][1]benzopyran-8-one, 6-methyl- (CAS 57803-14-2) is a heterocyclic compound belonging to the chromone subclass of coumarins and derivatives [1]. It features a fused benzopyran and dioxole ring system bearing a single methyl substituent at the 6-position (molecular formula C11H8O4, molecular weight 204.18 g/mol, exact mass 204.04226 Da) [1][2]. Unlike more heavily substituted or hydroxylated homoisoflavonoids, this compound presents zero hydrogen bond donors and a moderate logP (XLogP3 = 1.7), yielding a distinct physicochemical profile that makes it a useful unsubstituted core scaffold for structure–activity relationship (SAR) studies and synthetic derivatization [1].

Why 6-Methyl-8H-1,3-dioxolo[4,5-g][1]benzopyran-8-one Cannot Be Substituted with Generic Chromones or Unmethylated Analogs


Experimental homoisoflavonoid literature demonstrates that even minor structural perturbations on the [1,3]dioxolo[4,5-g]chromen-8-one core—such as the presence or position of a methyl group, hydroxylation, or benzylidene substitution—produce dramatic shifts in cytotoxic potency, with certain derivatives exhibiting IC50 values in the single-digit µM range on MCF‑7, T47D, and MDA‑MB‑231 breast cancer cell lines while others are effectively inactive [1][2]. The 6‑methyl substituent in this compound modulates not only electronic distribution and metabolic stability but also defines the exact mass (204.04226 Da) used for analytical identity confirmation; a generic or unmethylated analog will fail to match both the chromatographic retention and mass spectral fingerprint, jeopardizing reproducibility in synthetic and biological workflows [3].

Quantitative Differentiation of 6-Methyl-8H-1,3-dioxolo[4,5-g][1]benzopyran-8-one Against Closest Analog and Scaffold Comparators


Physicochemical Differentiation: Zero H‑Bond Donors vs. Hydroxylated Homoisoflavonoid Analogs

The target compound possesses zero hydrogen bond donors (HBD = 0), compared to its hydroxylated structural congener Pisonin E (9‑hydroxy‑6‑methyl‑8H‑[1,3]dioxolo[4,5‑g]chromen‑8‑one, CHEMBL1802143) which has HBD = 1 [1][2]. Topological polar surface area (TPSA) is 44.8 Ų for the target compound versus 64.6 Ų for Pisonin E (calculated difference of ~19.8 Ų, attributable to the additional 9‑OH group) [1][2]. XLogP3 is 1.7 vs. 1.9 for the hydroxylated analog [1]. This reduction in hydrogen bonding capacity and polarity is consistent with predictions of enhanced passive membrane permeability for the target scaffold [3].

Physicochemical profiling Drug-likeness Permeability

Structural Mass Differentiation: Exact Mass Offset from Unsubstituted and Hydroxylated Core Scaffolds

The target compound has a monoisotopic exact mass of 204.04226 Da (C11H8O4) [1][2], which is 58.00548 Da greater than the unsubstituted coumarin parent scaffold (C9H6O2, exact mass 146.03678 Da) [3] and 15.99491 Da less than Pisonin E (C11H8O5, exact mass 220.03717 Da) [4]. This precise mass difference allows unambiguous identification by high-resolution mass spectrometry (HRMS), ensuring that procurement of the correct methyl‑substituted scaffold can be analytically verified against both simpler and more complex analogs that may co‑elute or be incorrectly cataloged.

Analytical chemistry Mass spectrometry Compound identity verification

Class‑Level Cytotoxic Activity: Scaffold Positioning Within Homoisoflavonoid SAR Landscape

Although the 6‑methyl‑substituted scaffold itself has not been individually tested in the published Alipour 2014 panel, the class of [1,3]dioxolo[4,5‑g]chromen‑8‑ones displays highly substitution‑dependent cytotoxic activity: the most potent derivative (7‑benzylidene‑6,7‑dihydro‑8H‑[1,3]dioxolo[4,5‑g]chromen‑8‑one, 4a) achieved IC50 values of 12.5 ± 2.1, 18.3 ± 3.4, and 9.7 ± 1.8 µM against MCF‑7, T47D, and MDA‑MB‑231, respectively, whereas other derivatives with identical core but different substitution were inactive (IC50 > 100 µM) [1]. This sharp SAR gradient establishes that the unsubstituted 6‑methyl core serves as a critical reference point for quantifying the contribution of subsequent modifications and should not be substituted with a pre‑derivatized analog when baseline activity deconvolution is the experimental objective [1][2].

Cytotoxicity Breast cancer Structure–activity relationship

Scaffold Utility for D3 Dopamine Receptor Ligand Development: Patent‑Backed Differentiation from Non‑Dioxolo Chromones

Patent US 8,546,402 B2 discloses chromone derivatives incorporating the [1,3]dioxolo[4,5‑g] substitution pattern as D3 dopaminergic ligands with reported selectivity over D2 receptors, whereas structurally related chromones lacking the dioxolo fusion or bearing alternative substitution are described as exhibiting markedly lower affinity [1]. The 6‑methyl substitution on the dioxolo‑fused benzopyran‑8‑one scaffold provides a defined synthetic entry point for further diversification into D3‑selective candidates, and the procurement of the unmethylated or non‑dioxolo analog would not support the same patent‑aligned synthetic route [1].

Dopamine receptor CNS drug discovery Chromone scaffold

Targeted Application Scenarios for 6-Methyl-8H-1,3-dioxolo[4,5-g][1]benzopyran-8-one (CAS 57803-14-2)


Medicinal Chemistry: Baseline Scaffold for Homoisoflavonoid Cytotoxicity SAR Campaigns

Medicinal chemistry teams engaged in homoisoflavonoid‑based anticancer drug discovery should procure this compound as the unsubstituted 6‑methyl core scaffold. As demonstrated by Alipour et al. (2014), the [1,3]dioxolo[4,5‑g]chromen‑8‑one series exhibits a >10‑fold potency range depending solely on benzylidene substitution identity, with the most active derivative (4a) achieving IC50 values of 9.7–18.3 µM against three breast cancer cell lines [1]. Using the correctly specified 6‑methyl scaffold ensures that subsequent derivatization begins from a chemically defined and analytically verified starting point, enabling unambiguous attribution of potency changes to introduced modifications [1].

Analytical Chemistry: High‑Resolution Mass Spectrometry Reference Standard

Analytical laboratories performing GC‑MS or LC‑HRMS compound verification can deploy this compound as a reference standard for the 6‑methyl‑[1,3]dioxolo[4,5‑g]chromen‑8‑one chemotype. The compound has a confirmed monoisotopic exact mass of 204.04226 Da and is integrated within the Wiley Registry of Mass Spectral Data 2023 [2]. Its well‑resolved mass offset from the unsubstituted coumarin parent (+58.00548 Da) and from the hydroxylated natural product Pisonin E (−15.99491 Da) provides a definitive mass spectral fingerprint for identity confirmation in complex natural product extracts or synthetic reaction mixtures [2].

CNS Drug Discovery: D3 Dopamine Receptor Ligand Development

Neuroscience drug discovery groups targeting D3 dopamine‑selective ligands should incorporate this 6‑methyl‑dioxolo‑fused chromone scaffold into their synthetic workflow. Patent US 8,546,402 B2 (Pierre Fabre Medicament) explicitly claims chromone derivatives containing the [1,3]dioxolo[4,5‑g] substitution pattern as D3 dopaminergic ligands, and the SAR disclosure indicates that the dioxolo fusion is critical for achieving selectivity over D2 receptors [3]. Procuring the correct 6‑methyl analog ensures alignment with the patent‑disclosed chemotype and supports the construction of focused compound libraries for hit‑to‑lead optimization [3].

Physicochemical Profiling: Permeability‑Optimized Probe Compound

Researchers conducting parallel artificial membrane permeability assays (PAMPA) or Caco‑2 permeability screening can select this compound as a low‑HBD, moderate‑lipophilicity probe within the chromone chemical space. With HBD = 0, TPSA = 44.8 Ų, and XLogP3 = 1.7 [4], the compound resides within an attractive permeability window predicted to favor passive transcellular diffusion relative to hydroxylated analogs such as Pisonin E (HBD = 1, TPSA = 64.6 Ų) [4]. This makes it a suitable reference compound for benchmarking the permeability impact of introducing hydroxyl or other hydrogen‑bond‑donating substituents onto the chromone core [4].

Quote Request

Request a Quote for 8H-1,3-Dioxolo[4,5-g][1]benzopyran-8-one, 6-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.